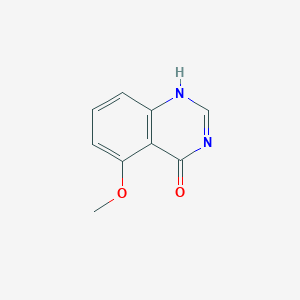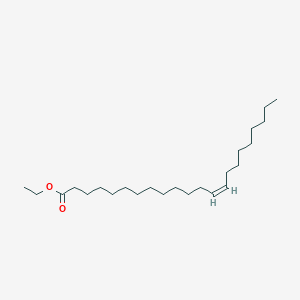![molecular formula C6H10O3 B153515 Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) CAS No. 136377-97-4](/img/structure/B153515.png)
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) is a chemical compound that is commonly known as (S)-(+)-Epichlorohydrin. It is a colorless liquid that is used in the production of various industrial and commercial products. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid.
作用機序
(S)-(+)-Epichlorohydrin is a reactive compound that can form covalent bonds with various molecules. The compound is known to react with nucleophiles such as amino acids, peptides, and proteins. The reaction takes place through the opening of the epoxide ring, which forms a covalent bond with the nucleophile. This reaction can lead to the formation of cross-linked products, which can alter the structure and function of the target molecule.
生化学的および生理学的効果
(S)-(+)-Epichlorohydrin has been shown to have various biochemical and physiological effects. The compound is known to be a potent mutagen and carcinogen, which can lead to DNA damage and cell death. Additionally, (S)-(+)-Epichlorohydrin has been shown to have toxic effects on the liver and kidneys. The compound has also been shown to have teratogenic effects, which can lead to birth defects in developing fetuses.
実験室実験の利点と制限
(S)-(+)-Epichlorohydrin is a useful compound for lab experiments due to its reactivity and unique properties. The compound can be used as a cross-linking agent to create various polymers and resins. Additionally, (S)-(+)-Epichlorohydrin can be used as a reagent in organic synthesis to create various compounds. However, the compound is also highly toxic and can pose a risk to researchers if not handled properly. Therefore, researchers must take appropriate safety measures when working with (S)-(+)-Epichlorohydrin.
将来の方向性
There are several future directions for the research of (S)-(+)-Epichlorohydrin. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer. The compound's ability to form covalent bonds with nucleophiles could be used to selectively target cancer cells and induce cell death. Another possible direction is to investigate the compound's potential as a cross-linking agent for the production of biocompatible materials. The compound's ability to form cross-linked products could be used to create materials that are resistant to degradation and have improved mechanical properties.
Conclusion:
In conclusion, (S)-(+)-Epichlorohydrin is a useful compound for scientific research due to its unique properties. The compound is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. (S)-(+)-Epichlorohydrin has various scientific research applications, including its use as a reagent in organic synthesis and as a cross-linking agent in the production of polymers and resins. The compound's mechanism of action involves the formation of covalent bonds with nucleophiles, which can lead to the alteration of the target molecule's structure and function. (S)-(+)-Epichlorohydrin has various biochemical and physiological effects, including its mutagenic, carcinogenic, and teratogenic properties. The compound has advantages and limitations for lab experiments, and there are several future directions for its research.
合成法
(S)-(+)-Epichlorohydrin is synthesized through a chemical process that involves the reaction of allyl chloride with hypochlorous acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or extraction to obtain pure (S)-(+)-Epichlorohydrin.
科学的研究の応用
(S)-(+)-Epichlorohydrin is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis to create various compounds. The compound is also used as a crosslinking agent in the production of polymers, resins, and adhesives. Additionally, (S)-(+)-Epichlorohydrin is used in the production of epoxy resins, which are commonly used in the construction industry.
特性
CAS番号 |
136377-97-4 |
|---|---|
製品名 |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI) |
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
1-[(2S)-2-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(3-9-6)5(2)8/h4,7H,3H2,1-2H3/t4-,6+/m1/s1 |
InChIキー |
JXMLIEDCJHUGRX-XINAWCOVSA-N |
異性体SMILES |
C[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CC(C1(CO1)C(=O)C)O |
正規SMILES |
CC(C1(CO1)C(=O)C)O |
同義語 |
Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



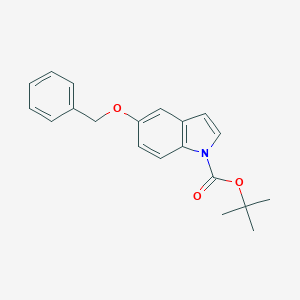
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
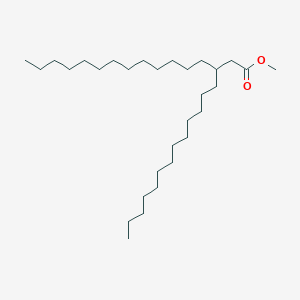
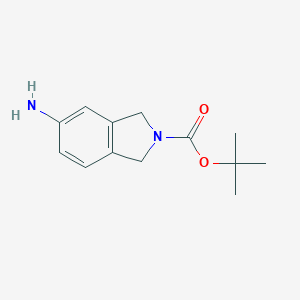
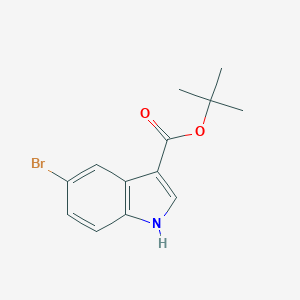
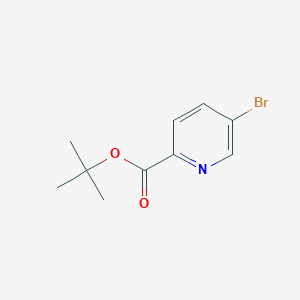
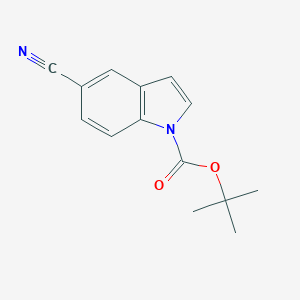
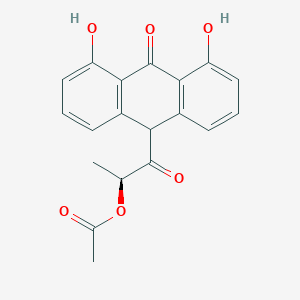
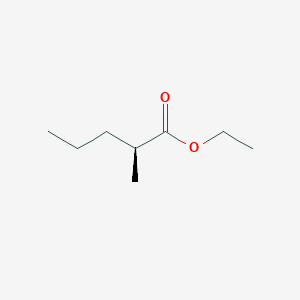
![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
